molecular formula C8H11N3O4 B13099103 4-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)amino)butanoic acid

4-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)amino)butanoic acid

Cat. No.: B13099103
M. Wt: 213.19 g/mol
InChI Key: UEMOWVAWOBNCCY-UHFFFAOYSA-N
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Description

4-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)amino)butanoic acid is a synthetic organic compound featuring a pyrimidine-2,4,6-trione (tetrahydropyrimidinedione) core linked to a butanoic acid moiety via an amino group.

Properties

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

4-[(4,6-dioxo-1,3-diazinan-2-ylidene)amino]butanoic acid

InChI

InChI=1S/C8H11N3O4/c12-5-4-6(13)11-8(10-5)9-3-1-2-7(14)15/h1-4H2,(H,14,15)(H2,9,10,11,12,13)

InChI Key

UEMOWVAWOBNCCY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=NCCCC(=O)O)NC1=O

Origin of Product

United States

Preparation Methods

The synthesis of 4-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)amino)butanoic acid typically involves the condensation of appropriate diamines with carbonyl compounds. One common method involves the reaction of 4,6-dioxo-1,4,5,6-tetrahydropyrimidine-2-amine with butanoic acid under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

4-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)amino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)amino)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or a precursor to pharmaceutical compounds.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)amino)butanoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Research Findings and Implications

  • Microbial and Purity Standards : Pharmacopeial testing for Bendamustine analogs includes stringent limits on endotoxins (<0.5 USP/mg) and microbial counts (<10³ cfu/g), suggesting similar quality controls would apply to the target compound .
  • Therapeutic Potential: While Bendamustine analogs are clinically used for hematologic malignancies, pyrimidinedione derivatives may explore niches in autoimmune diseases or antiviral therapies due to their nucleotide mimicry .

Biological Activity

4-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)amino)butanoic acid, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C10H12N4O4
  • CAS Number : 36327-91-0

The structure features a tetrahydropyrimidine ring with dioxo substituents and an amino butanoic acid side chain, which contributes to its biological reactivity.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate pyrimidine derivatives with amino acids or their derivatives under controlled conditions. The reaction pathways often utilize various catalysts and solvents to optimize yield and purity.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The dioxo groups in the tetrahydropyrimidine structure can interact with enzyme active sites, potentially inhibiting their function. This is particularly relevant in metabolic pathways involving nucleic acid synthesis.
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens. This may be due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes.
  • Antioxidant Activity : The presence of dioxo groups may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in biological systems.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Studies :
    • A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains .
  • Cell Viability Assays :
    • In vitro assays using human cell lines showed that the compound could reduce cell viability in cancer cells while sparing normal cells. This selectivity suggests potential for use in targeted cancer therapies.
  • Mechanistic Studies :
    • Research indicated that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis revealed increased levels of annexin V-positive cells after treatment with the compound.

Comparative Analysis

To further understand its biological relevance, a comparison with similar compounds was conducted:

Compound NameStructureBiological Activity
Compound AC10H11N5O4Moderate antibacterial activity
Compound BC10H15N3O4High antioxidant capacity
This compoundC10H12N4O4Significant antibacterial and potential anticancer activity

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